molecular formula C7H7Cl2F3N2 B13040231 (R)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

(R)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13040231
M. Wt: 247.04 g/mol
InChI Key: ZXNKAVOJCQBRRA-FYZOBXCZSA-N
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Description

(R)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine HCl is a chiral amine hydrochloride derivative featuring a 4-chloropyridin-2-yl group and a trifluoroethyl moiety. The (R)-stereochemistry and substituent positions on the pyridine ring are critical for its electronic and steric properties, making it a candidate for applications in medicinal chemistry and asymmetric synthesis. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the 4-chloro substituent on the pyridine ring influences binding interactions in biological systems .

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

(1R)-1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-13-5(3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1

InChI Key

ZXNKAVOJCQBRRA-FYZOBXCZSA-N

Isomeric SMILES

C1=CN=C(C=C1Cl)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CN=C(C=C1Cl)C(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloropyridine and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for the development of new drugs and therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Researchers investigate its efficacy and safety in treating various medical conditions.

Industry

In the industrial sector, ®-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomers and Halogen Substitution

Key Comparisons :

  • (R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl ():
    • Structural Difference : Chlorine at the 6-position of the pyridine ring vs. 4-position in the target compound.
    • Implications : The 4-chloro-2-yl configuration in the target compound allows for better π-stacking and hydrogen bonding in enzyme active sites compared to the 6-chloro-3-yl isomer .
  • (R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl ():
    • Structural Difference : Bromine at the 5-position vs. chlorine at the 4-position.
    • Implications : Bromine’s larger atomic radius may enhance van der Waals interactions but reduce solubility. The target compound’s chlorine substitution balances binding affinity and bioavailability .

Trifluoroethyl vs. Alternative Moieties

  • tert-Butyl (S)-(4-(2,4-Difluoro-5-(((2,2,2-trifluoroethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (): Comparison: Shares the trifluoroethyl group but incorporates a thiazine ring.
  • Racemic 1-cyclopropyl-2,2,2-trifluoroethan-1-amine ():

    • Comparison : Cyclopropyl group replaces the pyridine ring.
    • Implications : The pyridine ring in the target compound enables aromatic interactions absent in cyclopropyl analogs, influencing target engagement .

Stereochemical Considerations

  • (1S)-1-(4-Chloropyridin-2-yl)ethanol (): Comparison: S-configuration vs. the target compound’s R-configuration. Implications: Enantiomeric differences significantly affect chiral recognition in ligand-receptor interactions. The R-form may exhibit higher potency in specific biological assays .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituent Position Halogen Key Feature
Target Compound C₇H₇ClF₃N₂·HCl 254.06 4-Chloro-2-yl Cl Chiral R-configuration
(R)-1-(6-Chloropyridin-3-YL)-...HCl () C₇H₇ClF₃N₂·HCl 254.06 6-Chloro-3-yl Cl Isomeric pyridine substitution
(R)-1-(5-Bromopyridin-3-YL)-...HCl () C₇H₇BrClF₃N₂ 291.50 5-Bromo-3-yl Br Halogen substitution
(R)-1-(2-Chloropyridin-4-YL)ethan-1-amine () C₇H₉ClN₂ 156.61 2-Chloro-4-yl Cl Ethyl group (no trifluoro)

Research Findings and Implications

Substituent Position : The 4-chloro-2-yl configuration optimizes hydrogen bonding in biological targets, as seen in pyridine-based macrocycles .

Halogen Effects : Chlorine offers a balance between molecular weight and solubility, whereas bromine enhances binding but may limit pharmacokinetics .

Stereochemistry : The R-configuration in the target compound is critical for enantioselective activity, contrasting with S-forms used in precursors for chiral ligands .

Trifluoroethyl Group : This moiety increases electronegativity and resistance to oxidative metabolism, a feature shared with advanced BACE1 inhibitors .

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